molecular formula C13H19F2NO4 B2845459 1-tert-butyl 3-ethyl 5,5-difluoro-5,6-dihydropyridine-1,3(2H)-dicarboxylate CAS No. 1823847-01-3

1-tert-butyl 3-ethyl 5,5-difluoro-5,6-dihydropyridine-1,3(2H)-dicarboxylate

Cat. No.: B2845459
CAS No.: 1823847-01-3
M. Wt: 291.295
InChI Key: DBOWFSVUQDKCNZ-UHFFFAOYSA-N
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Description

1-tert-butyl 3-ethyl 5,5-difluoro-5,6-dihydropyridine-1,3(2H)-dicarboxylate is a useful research compound. Its molecular formula is C13H19F2NO4 and its molecular weight is 291.295. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

This chemical compound has been synthesized and characterized in various studies. For instance, a study by Görlitzer and Baltrusch (2000) explored the reaction mechanism of the formation of a specific compound from a Nifedipine-analogous bis(cyanoethyl) ester, involving 3-tert-butyl-5-methyl-1,4-dihydropyridine (DHP)-dicarboxylate reacting with trifluoroacetic acid (TFA) (Görlitzer & Baltrusch, 2000). Another significant study focused on the synthesis, characterization, thermal, X-ray, and DFT analyses of similar dihydropyridine derivatives, highlighting their structural and chemical properties, and confirming the presence of intramolecular hydrogen bonding in some compounds (Çolak et al., 2021).

Reaction Mechanisms and Intermediates

Investigations into the reaction mechanisms and intermediates have yielded insights into the chemical behavior of related compounds. Wustrow and Wise (1991) reported on the palladium-catalyzed coupling reactions of a partially reduced pyridine derivative, demonstrating the versatility of these compounds in organic synthesis (Wustrow & Wise, 1991). Additionally, the comparative study of regioselectivity and reaction media for the synthesis of pyrazoles from different reaction conditions provides further understanding of the chemical reactivity and applications of these compounds in synthesizing structurally diverse molecules (Martins et al., 2012).

Pharmaceutical Intermediate Synthesis

A noteworthy application is in the synthesis of intermediates for pharmaceuticals. Zhang et al. (2018) developed a high-yield synthetic method for an important intermediate used in small molecule anticancer drugs, showcasing the compound's relevance in drug development (Zhang et al., 2018).

Catalysis and Asymmetric Synthesis

Moreover, these compounds play a significant role in catalysis and asymmetric synthesis. Dong et al. (2017) highlighted a palladium catalyst system's application in alkoxycarbonylation of alkenes, demonstrating the efficiency and practical utility of these systems in transforming alkenes into esters (Dong et al., 2017).

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 5,5-difluoro-2,6-dihydropyridine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2NO4/c1-5-19-10(17)9-6-13(14,15)8-16(7-9)11(18)20-12(2,3)4/h6H,5,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOWFSVUQDKCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(CN(C1)C(=O)OC(C)(C)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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